(2S)-2,7-diaminoheptanoic acid;dihydrochloride

Thrombin inhibitor Serine protease Boronic acid peptidomimetic

Procure (2S)-2,7-diaminoheptanoic acid dihydrochloride (L-homolysine 2HCl) for applications where side-chain length beyond lysine is critical. This chiral, one-methylene homologue of L-lysine enables rational tuning of binding thermodynamics in serine protease inhibitors (8.1 nM Ki vs 0.24 nM for Lys in DuP714 scaffold) and maintains subnanomolar hNTR-1 affinity while eliminating guanidinium character. Its extended backbone is essential for constructing iNOS-selective acetamidine inhibitors (>100-fold selectivity) and acetyl-lysine mimetic probes for bromodomain selectivity. Insist on the single (2S) enantiomer to avoid pharmacological activity reversals observed with racemic DL mixtures. Expected to be used as a building block in peptide engineering and epigenetic probe development requiring precise molecular recognition.

Molecular Formula C7H18Cl2N2O2
Molecular Weight 233.13 g/mol
Cat. No. B14028250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,7-diaminoheptanoic acid;dihydrochloride
Molecular FormulaC7H18Cl2N2O2
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC(CCC(C(=O)O)N)CCN.Cl.Cl
InChIInChI=1S/C7H16N2O2.2ClH/c8-5-3-1-2-4-6(9)7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1
InChIKeyDZTTYYXCJJCKTJ-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2,7-Diaminoheptanoic Acid Dihydrochloride: Structural Identity, Compound Class, and Procurement-Relevant Characteristics


(2S)-2,7-Diaminoheptanoic acid dihydrochloride (CAS 146346-69-2), also known as L-homolysine dihydrochloride or H-HLys-OH·2HCl, is a chiral non-proteinogenic L-α-amino acid belonging to the α,ω-diamino acid family . It is a one-methylene homologue of L-lysine, featuring a seven-carbon backbone with primary amine groups at the α-carbon (C2) and the terminal ω-carbon (C7), supplied as the dihydrochloride salt (molecular formula C₇H₁₈Cl₂N₂O₂, MW 233.14) [1]. The single (2S) stereocenter distinguishes it from racemic DL-homolysine preparations and from the β-homolysine positional isomer (3,7-diaminoheptanoic acid) [2]. This compound serves as a specialized building block for protease inhibitor design, peptide engineering, and epigenetic probe development where side-chain length beyond that of lysine is a critical determinant of molecular recognition.

Why L-Lysine, L-Ornithine, or Racemic DL-Homolysine Cannot Substitute for (2S)-2,7-Diaminoheptanoic Acid Dihydrochloride in Research Applications


The additional methylene unit in L-homolysine relative to L-lysine (n=6 vs. n=5 amino-alkyl side-chain) and the reversal of stereochemistry or positional isomerism in β-homolysine fundamentally alter binding thermodynamics across diverse biological recognition systems—serine protease S1 pockets, G protein-coupled receptor binding sites, bromodomain acetyl-lysine binding modules, and nitric oxide synthase active sites [1]. In thrombin inhibitor design, this single methylene extension shifts Ki by approximately 34-fold between lysine and homolysine boronic acid analogs within the identical DuP714 scaffold, while shortening to ornithine produces a further 10-fold loss [2]. Racemic DL-homolysine introduces the D-enantiomer, which in vasopressin analog studies produced a complete reversal of the known pharmacological activity trend, converting pressor agents into highly selective antidiuretic agents [3]. These data collectively demonstrate that chain length, stereochemistry, and salt form are not interchangeable parameters when homolysine is employed as a chemical biology probe or medicinal chemistry building block.

Product-Specific Quantitative Differentiation Evidence: (2S)-2,7-Diaminoheptanoic Acid Dihydrochloride vs. Structural Analogs


Thrombin Inhibition: Homolysine Boronic Acid Analog Exhibits Intermediate Ki Between Lysine and Ornithine in a Direct Head-to-Head Crystallographic and Kinetic Comparison (Weber et al., 1995)

In the DuP714 peptide-boronic acid scaffold (Ac-(D)Phe-Pro-boroXaa-OH), systematic replacement of the P1 basic side-chain across arginine, lysine, homolysine, and ornithine revealed that the homolysine analog (Ac-(D)Phe-Pro-boro-homoLys-OH) yields a Ki of 8.1 nM against human α-thrombin, compared with Ki = 0.24 nM for the lysine analog and Ki = 79 nM for the ornithine analog, a 34-fold weaker affinity than lysine but 10-fold tighter than ornithine—all within the same experimental system (X-ray crystallography at 2.4 Å resolution) [1]. The parent DuP714 (boroArg) Ki = 0.04 nM spans a 3-order-of-magnitude range across the series, demonstrating that side-chain length is a dominant determinant of S1 pocket occupancy.

Thrombin inhibitor Serine protease Boronic acid peptidomimetic Structure-activity relationship

Human Neurotensin Receptor-1 (hNTR-1) Binding: Homolysine at Position 8 Maintains Subnanomolar Affinity and Outperforms All Other Primary Amine Side-Chain Substitutions (Lundquist et al., 2002)

In a systematic structure-activity study of NT(8-13) analogs, substitution of Arg8 with homolysine (Hlys) maintained subnanomolar binding affinity to recombinant human NTR-1, and position 8 incorporation of Hlys produced the most favorable primary amine side-chain substitution reported to date, outperforming lysine, ornithine, and 2,4-diaminobutyric acid (DAB) at this position [1]. The doubly substituted analog [Hlys8, DAB9]NT(8-13) retained 60% of the parent NT(8-13) binding affinity, making it the most potent des-guanidinium-containing analog known [1]. In a companion study with α-azido-N-alkylated derivatives, the homolysine side-chain length was explicitly favored over lysine and ornithine in the binding affinity rank order: primary > secondary > tertiary > quaternary amine [2].

Neurotensin receptor GPCR ligand design Peptide SAR Cationic amino acid substitution

Trypsin Substrate Kinetics: Homolysine Derivatives Exhibit Distinct kcat/Km Profile Relative to Lysine, Driven by Side-Chain Length Rather Than Binding Affinity (Seely & Benoiton, 1970)

In a comprehensive kinetic analysis of trypsin-catalyzed hydrolysis across a homologous series of cationic amino acid ester substrates (ornithine through 2,8-diaminooctanoic acid), DL-homolysine derivatives (α-N-benzoyl-DL-homolysine ethyl ester and methyl ester) were hydrolyzed with kcat values one to two orders of magnitude lower than those of the corresponding L-lysine derivatives, yet their Km values were only 1.5- to 3-fold higher [1]. This divergent behavior—modestly impaired substrate binding but substantially reduced catalytic turnover—is distinct from both the shorter-chain ornithine (not a trypsin substrate) and the longer-chain 2,8-diaminooctanoic acid, establishing a non-linear relationship between side-chain length and trypsin catalytic efficiency where the homolysine chain length occupies an intermediate kinetic regime [1]. Plots of Km and kcat/Km versus side-chain length indicated that the optimal substrate would have a side-chain between that of lysine and arginine [1].

Trypsin substrate Enzyme kinetics Substrate specificity Homologous amino acid series

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Acetamidine Derivatives Built on Homolysine Scaffolds Achieve >100-Fold Selectivity for iNOS Over eNOS (Young et al., 2000; Alderton et al., 2005)

The acetamidine derivatives of hetero-substituted lysine and homolysine analogues were systematically evaluated against recombinant human NOS isoforms, and compounds incorporating the homolysine scaffold exhibited marked selectivity for the inducible isoform (iNOS) over endothelial NOS (eNOS) [1]. Two clinical candidate compounds derived from this homocysteine/homolysine scaffold series—GW274150 and GW273629—demonstrated >100-fold selectivity for human iNOS vs. eNOS and >80-fold vs. neuronal NOS (nNOS), with steady-state Kd values of <40 nM and <90 nM respectively for human iNOS, and intracellular IC50 values of 0.2 ± 0.04 μM and 1.3 ± 0.16 μM in J774 macrophage cells [2]. In contrast, the lysine-based comparator L-NIL (L-N⁶-(1-iminoethyl)lysine) showed only 28-fold selectivity for mouse iNOS over constitutive NOS, while the shorter-chain ornithine analog L-NIO lacked selectivity entirely [3]. The homolysine-derived DL-N⁷-(1-iminoethyl)homolysine exhibited intermediate selectivity—less potent than L-NIL but more selective than many lysine-based analogs [3].

Nitric oxide synthase iNOS selective inhibitor Acetamidine pharmacophore Anti-inflammatory

Bromodomain Acetyl-Lysine Binding Module Profiling: Acetyl-Homolysine Probes Reveal Distinct Bromodomain Recognition Patterns vs. Acetyl-Lysine and Acetyl-Ornithine (Rehkopf et al., 2022)

Peptide probes containing Nε-acetyl-L-homolysine, acetyl-L-lysine, and acetyl-L-ornithine were synthesized and used to profile the binding preferences of four bromodomains from three different protein families (including BRD4 and ATAD2) [1]. The tested bromodomains exhibited distinct binding patterns across the acetylated side-chain length series, with one bromodomain binding acetyl-homolysine with similar efficiency to the native acetyl-lysine substrate, while other bromodomains discriminated between the two [1]. Complementary deacetylation assays with a bacterial sirtuin deacetylase revealed a strong preference for acetyl-lysine over acetyl-homolysine despite broad N-acyl specificity, demonstrating that the extra methylene unit in homolysine can serve as an affinity-modulating structural feature for both reader (bromodomain) and eraser (sirtuin) modules of the epigenetic code [1].

Bromodomain Acetyl-lysine Epigenetic probe Peptide engineering

Chiral Purity Specification: Commercially Available (2S)-2,7-Diaminoheptanoic Acid Dihydrochloride Delivers ≥97% HPLC Purity with Enantiomeric Impurity ≤0.5% (Watanabe Chemical Industries, Ltd.)

The commercially supplied (2S)-2,7-diaminoheptanoic acid dihydrochloride (CAS 146346-69-2, Product Code J00529) is specified at Purity (HPLC) ≥97% with stereoisomer (enantiomer) content ≤0.5% by HPLC, equivalent to ≥99% enantiomeric excess [1]. This level of chiral purity directly contrasts with racemic DL-homolysine preparations (such as the DL-homolysine monohydrochloride synthesized via the Albertson-Archer acetamidomalonic ester route, which yields racemic product) [2]. The free base form (CAS 37689-89-7, MW 160.22) and monohydrochloride (CAS 36087-09-9, MW 196.68) are also accessible from the same supplier for applications requiring alternative salt forms [1]. Storage conditions mandate sealed containers under nitrogen at cool and dry temperatures to prevent degradation of the free amine functionalities [1].

Chiral purity Enantiomeric excess Quality specification Procurement criteria

Prioritized Application Scenarios for (2S)-2,7-Diaminoheptanoic Acid Dihydrochloride Based on Quantitative Differentiation Evidence


Structure-Based Design of Serine Protease Inhibitors with Defined S1 Pocket Occupancy

Researchers designing thrombin or trypsin-like serine protease inhibitors requiring an intermediate P1 side-chain length between lysine and arginine should procure (2S)-2,7-diaminoheptanoic acid dihydrochloride as the chiral precursor for synthesizing boronic acid or phosphonate warheads. The Weber et al. (1995) dataset provides a directly comparable Ki ladder—0.04 nM (boroArg), 0.24 nM (boroLys), 8.1 nM (borohomoLys), 79 nM (boroOrn)—enabling rational selection of homolysine when a Ki in the low nanomolar range with attenuated affinity relative to lysine is pharmacologically desired [1]. Co-crystal structures (PDB 1LHF) are available to guide computational docking and structure-based optimization [1].

GPCR Peptide Ligand Engineering for Enhanced Pharmacokinetics Without Loss of Receptor Affinity

Medicinal chemistry programs targeting the neurotensin NTR-1 receptor or analogous peptide-activated GPCRs should utilize (2S)-2,7-diaminoheptanoic acid dihydrochloride for substituting arginine residues when reduction of guanidinium character is needed to improve membrane permeability or metabolic stability. The Lundquist et al. (2002) data demonstrate that homolysine at position 8 of NT(8-13) maintains subnanomolar hNTR-1 affinity and outperforms all other primary amine substitutions (lysine, ornithine, DAB), with the doubly-substituted [Hlys8,DAB9] analog retaining 60% binding affinity [2]. No other cationic amino acid achieves this combination of maintained affinity and eliminated guanidinium character.

Selective iNOS Inhibitor Development Targeting Inflammatory Disease Pathways

Drug discovery teams pursuing selective iNOS inhibition for inflammatory indications (sepsis, arthritis, neuroinflammation) should employ (2S)-2,7-diaminoheptanoic acid dihydrochloride as the starting material for constructing acetamidine-functionalized inhibitors based on the homolysine scaffold. The clinical candidates GW274150 and GW273629, derived from this chemotype, achieve >100-fold iNOS/eNOS selectivity with intracellular IC50 values of 0.2–1.3 μM—representing a validated path to isoform selectivity that surpasses the ~28-fold selectivity of the lysine-based benchmark L-NIL [3]. The class-level SAR from Young et al. (2000) provides the medicinal chemistry framework for further optimization [3].

Epigenetic Chemical Probe Development for Bromodomain Selectivity Profiling

Chemical biologists developing bromodomain-targeted probes or PROTACs should acquire (2S)-2,7-diaminoheptanoic acid dihydrochloride as the precursor to Nε-acetyl-L-homolysine, a key building block for acetyl-lysine mimetic peptide probes. The Rehkopf et al. (2022) finding that specific bromodomains exhibit differential binding to acetyl-homolysine versus acetyl-lysine—with one bromodomain binding both with comparable efficiency while others discriminate—provides a rational basis for incorporating homolysine into probe libraries aimed at achieving bromodomain family selectivity [4]. This application leverages the compound's unique side-chain length to modulate epigenetic reader domain recognition.

Quote Request

Request a Quote for (2S)-2,7-diaminoheptanoic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.